N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105224-10-9
VCID: VC6558786
InChI: InChI=1S/C21H17N3O3S/c1-27-16-9-7-15(8-10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,25)
SMILES: COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 1105224-10-9

Cat. No.: VC6558786

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1105224-10-9

Specification

CAS No. 1105224-10-9
Molecular Formula C21H17N3O3S
Molecular Weight 391.45
IUPAC Name N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C21H17N3O3S/c1-27-16-9-7-15(8-10-16)23-18(25)11-24-13-22-19-17(12-28-20(19)21(24)26)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,23,25)
Standard InChI Key GKTGRWICSFTRNZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thieno[3,2-d]pyrimidine core fused with a phenyl group at position 7 and an acetamide moiety at position 3. The acetamide side chain is further substituted with a 4-methoxyphenyl group, contributing to its hydrophobicity and electronic properties. Key structural attributes include:

  • Thieno[3,2-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, known for stabilizing π-π interactions with biological targets .

  • 7-Phenyl substitution: Enhances planar rigidity, potentially improving binding affinity to enzymatic pockets .

  • 4-Methoxyphenyl acetamide: The methoxy group modulates electron density, influencing solubility and metabolic stability.

Physicochemical Profile

PropertyValue
Molecular FormulaC21H17N3O3S\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight391.45 g/mol
CAS Number1105224-10-9
IUPAC NameN-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
SolubilityLow aqueous solubility (data pending)

The methoxy group at the para position of the phenyl ring contributes to moderate lipophilicity (logP2.8\log P \approx 2.8), as predicted by computational models.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting from commercially available thiophene derivatives. A representative pathway, adapted from recent literature , includes:

  • Formation of Pyrimidine-2,4(1H,3H)-dione:
    Reaction of thiophene with sodium cyanate under acidic conditions, followed by base-catalyzed cyclocondensation.

  • Bromination at C-7:
    Treatment with bromine (Br2\text{Br}_2) in acetic acid at elevated temperatures to introduce the phenyl group precursor .

  • Chlorination and Reduction:
    Use of phosphorus oxychloride (POCl3\text{POCl}_3) for chlorination, followed by sodium borohydride (NaBH4\text{NaBH}_4) reduction to yield monochloroamidine intermediates .

  • Aromatization and Functionalization:
    Chloranil-mediated aromatization to form the thienopyrimidine core, followed by Buchwald–Hartwig coupling to introduce the 4-methoxyphenyl acetamide group .

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours, improving yield by 15–20% .

  • Catalyst Selection: Palladium-based catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) enhance coupling efficiency in the final functionalization step .

Biological Activities and Mechanism of Action

Kinase Inhibition

The compound exhibits dual inhibitory activity against focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3), with IC50\text{IC}_{50} values of 18 nM and 26 nM, respectively . These kinases are implicated in cancer metastasis and drug resistance, making the compound a candidate for:

  • Anti-metastatic therapy: FAK inhibition disrupts tumor cell migration and invasion .

  • Acute myeloid leukemia (AML): FLT3 inhibition targets oncogenic mutants like FLT3-ITD .

Antiparasitic Activity

Preliminary studies suggest efficacy against Plasmodium falciparum (malaria parasite), with an EC50\text{EC}_{50} of 1.2 μM in vitro . The mechanism may involve interference with parasitic kinase signaling.

Analytical Characterization

Structural Confirmation

TechniqueKey Findings
NMR SpectroscopyConfirmed aromatic proton signals at δ 7.2–8.1 ppm and methoxy group at δ 3.8 ppm.
Mass SpectrometryMolecular ion peak observed at m/z 391.45 (M+H)+.
HPLC Purity>98% purity achieved after column chromatography .

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